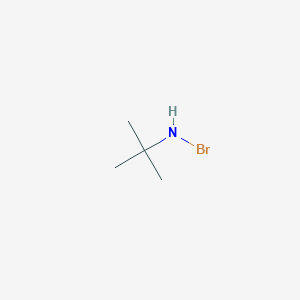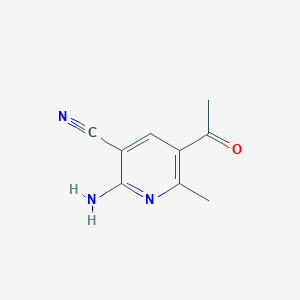![molecular formula C9H5ClN4 B8489857 3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
描述
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines pyridine, pyrrole, and pyrimidine rings, making it a versatile scaffold for the development of various therapeutic agents, particularly kinase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method starts with ethyl cyanoacetate and thiourea, which undergoes a series of reactions including cyclization, chlorination, and condensation . The steps are as follows:
Cyclization: Ethyl cyanoacetate reacts with thiourea in the presence of a base to form a pyrimidine intermediate.
Chlorination: The intermediate is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.
Condensation: The chlorinated intermediate undergoes further condensation reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach reduces the reaction time and improves the overall yield and purity of the product .
化学反应分析
Types of Reactions
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki Coupling: Utilizes palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki coupling can introduce various aryl or alkyl groups, leading to a diverse array of derivatives .
科学研究应用
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis, particularly in cancer cells.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: Researchers use this compound to study molecular interactions and pathways involved in disease mechanisms.
作用机制
The mechanism of action of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby inhibiting their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling events .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar structure but different biological activity.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor, used in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
Uniqueness
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is unique due to its combined pyridine, pyrrole, and pyrimidine rings, which provide a versatile platform for chemical modifications. This structural uniqueness allows for the development of a wide range of derivatives with potential therapeutic applications .
属性
分子式 |
C9H5ClN4 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC 名称 |
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H5ClN4/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h1-4H,(H,12,13,14) |
InChI 键 |
BOCZTHREUPEMTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C3=C(N2)N=CN=C3Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
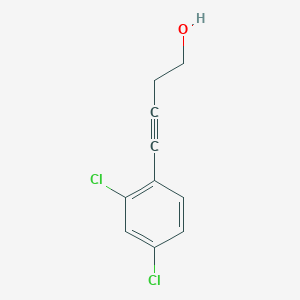
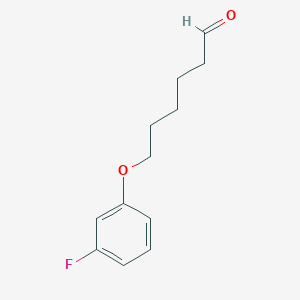
![1-Propanol,3-[(5-methyl-1h-pyrazolo[4,3-b]pyridin-7-yl)amino]-,1-acetate](/img/structure/B8489796.png)
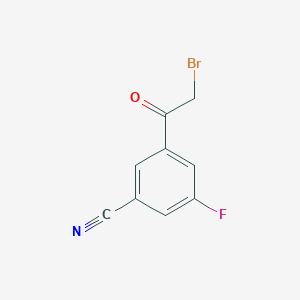
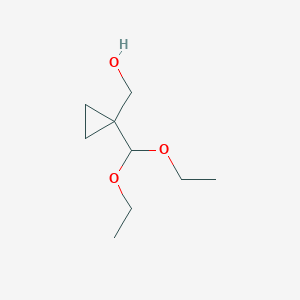

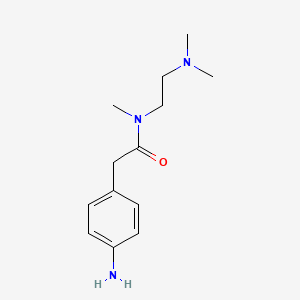
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8489835.png)
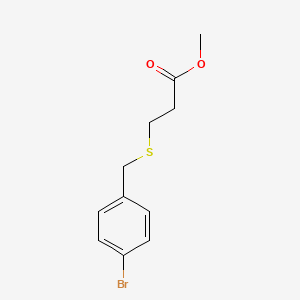
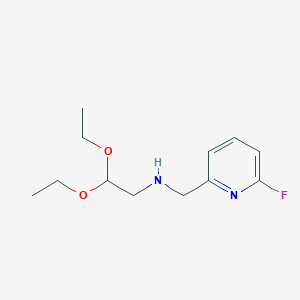
![Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8489858.png)
![5h-Pyrrolo[1,2-a]imidazole,2-(4-ethoxyphenyl)-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8489865.png)
